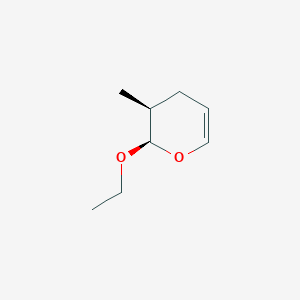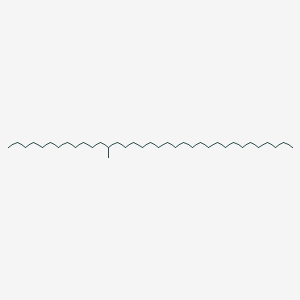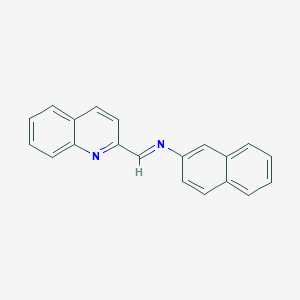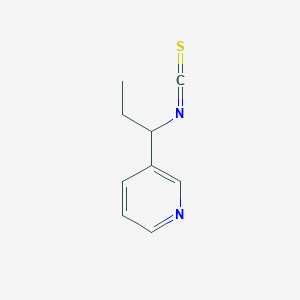
3-(1-Isothiocyanatopropyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Isothiocyanatopropyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a 1-isothiocyanatopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isothiocyanatopropyl)pyridine typically involves the reaction of pyridine with 1-isothiocyanatopropane. One common method is the nucleophilic substitution reaction where pyridine acts as a nucleophile and attacks the electrophilic carbon in 1-isothiocyanatopropane, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, pressure, and concentration of reactants.
化学反应分析
Types of Reactions
3-(1-Isothiocyanatopropyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
科学研究应用
3-(1-Isothiocyanatopropyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(1-Isothiocyanatopropyl)pyridine involves its interaction with biological molecules. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various molecular targets and pathways, including those involved in cell signaling and metabolism.
相似化合物的比较
Similar Compounds
Pyridine: A basic heterocyclic compound with a similar structure but without the isothiocyanate group.
3-(1-Isothiocyanatopropyl)benzene: A compound with a benzene ring instead of a pyridine ring.
Isothiocyanatopropyl derivatives: Other compounds with the isothiocyanate group attached to different alkyl chains.
Uniqueness
3-(1-Isothiocyanatopropyl)pyridine is unique due to the presence of both the pyridine ring and the isothiocyanate group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
60289-71-6 |
|---|---|
分子式 |
C9H10N2S |
分子量 |
178.26 g/mol |
IUPAC 名称 |
3-(1-isothiocyanatopropyl)pyridine |
InChI |
InChI=1S/C9H10N2S/c1-2-9(11-7-12)8-4-3-5-10-6-8/h3-6,9H,2H2,1H3 |
InChI 键 |
BYQMAZGCZJYEKE-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CN=CC=C1)N=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


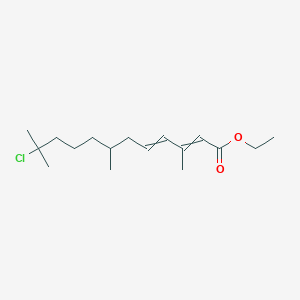
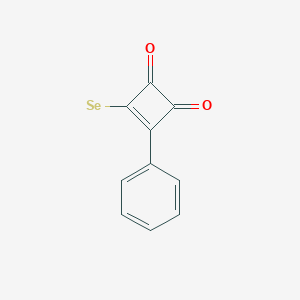
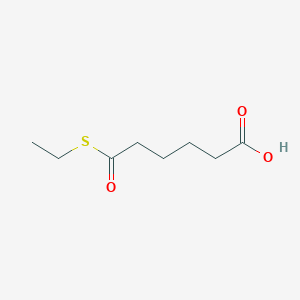
![Thieno[3,2-c][1,2]oxazole](/img/structure/B14619165.png)

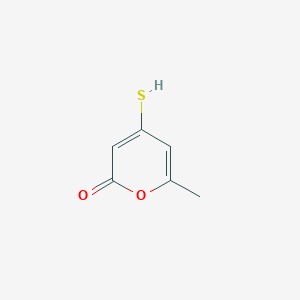
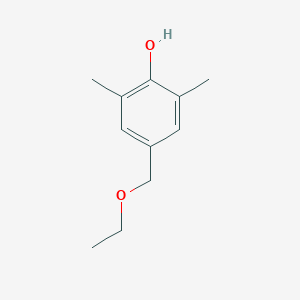
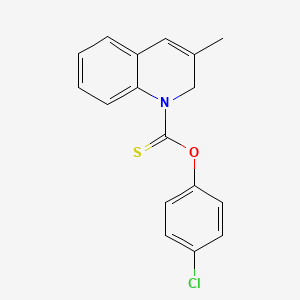
![Pyrido[2,3-e]-1,2,4-triazine, 3-hydrazino-3,4-dihydro-3-(methylthio)-](/img/structure/B14619195.png)
![{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B14619203.png)
